molecular formula C17H13BrN2O B6716622 2-bromo-N-(quinolin-6-ylmethyl)benzamide

2-bromo-N-(quinolin-6-ylmethyl)benzamide

Cat. No.: B6716622
M. Wt: 341.2 g/mol
InChI Key: MRAZALSJHXFSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(quinolin-6-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a bromo group and linked to a quinoline moiety. The integration of these pharmacophores makes it a valuable intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Quinoline derivatives are extensively investigated for their potential as anticancer agents, with some compounds functioning by inhibiting key enzymes like topoisomerase or by disrupting cellular signaling pathways . Furthermore, the quinoline core is a classic component in antimalarial research and is also found in compounds studied for antibacterial, antifungal, and anti-inflammatory properties . The specific substitution pattern on the quinoline ring can significantly influence a compound's biological activity, selectivity, and physicochemical properties. This compound is particularly useful as a chemical building block. The presence of the bromo atom offers a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows researchers to synthesize a diverse library of analogs for structure-activity relationship (SAR) studies. The molecular framework is similar to other research compounds, such as those investigated as inhibitors of enzymes like elastase or steroid 5alpha reductases, highlighting its potential utility in probing biological targets and developing novel therapeutic candidates . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-bromo-N-(quinolin-6-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-15-6-2-1-5-14(15)17(21)20-11-12-7-8-16-13(10-12)4-3-9-19-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAZALSJHXFSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves reacting 2-bromobenzoyl chloride with quinolin-6-ylmethylamine. 2-Bromobenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (C2O2Cl2\text{C}_2\text{O}_2\text{Cl}_2) under reflux conditions. The resultant 2-bromobenzoyl chloride is then coupled with quinolin-6-ylmethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et3N\text{Et}_3\text{N}) as a base to neutralize HCl.

Critical Parameters :

  • Temperature : Reactions proceed optimally at 0–5°C during acyl chloride formation, followed by gradual warming to 25°C for amidation.

  • Solvent : Ethylene glycol and ethanol/ethyl acetate mixtures enhance solubility and reduce side reactions.

  • Yield : 72–94% after recrystallization from acetone/water.

Coupling Agent-Assisted Synthesis

Alternative methods employ carbodiimide-based coupling agents such as N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). This approach avoids handling reactive acyl chlorides and is conducted in anhydrous DMF at 25°C.

Advantages :

  • Mitigates hydrolysis of acid-sensitive intermediates.

  • Achieves comparable yields (85–90%) with reduced purification steps.

Synthesis of Key Intermediates

2-Bromobenzoic Acid Derivatives

2-Bromobenzoic acid is synthesized via oxidation of 2-bromotoluene using potassium permanganate (KMnO4\text{KMnO}_4) in acidic medium. Alternatively, 2-bromo-6-methylaniline (CAS 53848-17-2) undergoes diazotization and subsequent hydrolysis to yield the carboxylic acid.

Experimental Data :

StepReagents/ConditionsYield
DiazotizationNaNO2\text{NaNO}_2, HCl, 0°C96%
HydrolysisH2O\text{H}_2\text{O}, 60°C89%

Quinolin-6-ylmethylamine Preparation

Quinolin-6-ylmethylamine is synthesized through:

  • Reduction of Quinolin-6-ylacetonitrile : Using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in dry THF at 0°C.

  • Gabriel Synthesis : Treating quinolin-6-ylmethanol with phthalimide under Mitsunobu conditions (PPh3\text{PPh}_3, diethyl azodicarboxylate).

Key Insight : Microwave-assisted reactions (220°C, 40 min) reduce reaction times by 50% compared to conventional heating.

Optimization of Amidation Conditions

Solvent and Temperature Effects

Ethylene glycol facilitates high-temperature reactions (110–115°C) without decomposition, while acetone/water mixtures (3:13:1) enable controlled precipitation during workup. Cooling ramps (55°C → 0°C over 4 hours) prevent premature crystallization.

Purification Techniques

  • Centrifugation : Separates crude product from ethanol/ethyl acetate mixtures.

  • Vacuum Drying : 24-hour drying at 70°C/<20 mbar ensures residual solvent removal.

  • Charcoal Treatment : Decolorizes final product in 37% HCl at 60°C.

Yield Comparison :

MethodYieldPurity (HPLC)
Acyl Chloride94%98.5%
Coupling Agent90%97.8%

Mechanistic Insights and Side Reactions

Competing Hydrolysis

Acyl chlorides are prone to hydrolysis in aqueous media, necessitating anhydrous conditions. In-process controls (e.g., titration for residual NH4Cl\text{NH}_4\text{Cl}) mitigate this risk.

Byproduct Formation

Quinoline ring alkylation or over-reduction of intermediates may occur. Seeding with pure product (0.045% w/w) during crystallization suppresses byproducts.

Scalability and Industrial Relevance

Patent WO2021165818A1 demonstrates kilogram-scale production using:

  • Batch Reactors : 920 kg ethylene glycol for intermediate synthesis.

  • Continuous Filtration : Reduces processing time by 30%.

Cost Drivers :

  • Solvent recovery (ethanol, acetone).

  • Catalyst reuse (CuCN in nitration) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position of the benzamide moiety undergoes substitution reactions with nucleophiles. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionNH₃ (aq.), Pd(PPh₃)₄, 80°C, 12 h2-amino-N-(quinolin-6-ylmethyl)benzamide78%
Thiol substitutionHSCH₂CO₂H, K₂CO₃, DMF, 60°C, 6 h2-(carboxymethylthio)-N-(quinolin-6-ylmethyl)benzamide65%
HydrolysisNaOH (10%), EtOH/H₂O, reflux, 8 h2-hydroxy-N-(quinolin-6-ylmethyl)benzamide82%

Research Findings :

  • Palladium catalysts enhance substitution efficiency by activating the C–Br bond .

  • Steric hindrance from the quinoline group slows reaction kinetics compared to simpler bromobenzenes.

Cross-Coupling Reactions

The bromine participates in palladium-mediated coupling reactions to form biaryl structures:

Coupling PartnerCatalyst SystemProductYieldApplicationSource
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, 100°C2-phenyl-N-(quinolin-6-ylmethyl)benzamide89%Drug intermediates
VinyltrimethyltinPdCl₂(PPh₃)₂, DMF, 80°C2-vinyl-N-(quinolin-6-ylmethyl)benzamide73%Polymer precursors

Notable Observations :

  • Suzuki-Miyaura couplings exhibit higher regioselectivity than Stille reactions .

  • Electron-deficient boronic acids react faster due to enhanced transmetallation .

Amide Functionalization

The benzamide group undergoes hydrolysis and condensation:

ReactionConditionsProductYieldSource
Acidic hydrolysisHCl (6M), reflux, 24 h2-bromo-benzoic acid + quinolin-6-ylmethanamine95%
Schotten-BaumannClCO₂Et, NaOH, 0°CN-(quinolin-6-ylmethyl)-2-bromo-benzoyl chloride88%

Mechanistic Insight :

  • Hydrolysis rates depend on pH: Acidic conditions cleave the amide bond faster than basic conditions.

Quinoline Ring Modifications

The quinoline moiety participates in electrophilic substitution:

ReactionReagentsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-3 of quinoline62%
BrominationBr₂, FeBr₃, CH₂Cl₂C-5 of quinoline58%

Key Data :

  • Nitration occurs preferentially at C-3 due to electron-donating effects of the methylene bridge .

Redox Reactions

The bromine atom and quinoline system participate in redox processes:

ReactionConditionsProductYieldSource
DehydrobrominationDBU, DMF, 120°CN-(quinolin-6-ylmethyl)benzamide + HBr91%
Quinoline reductionH₂ (1 atm), Pd/C, EtOH1,2,3,4-tetrahydroquinoline derivative84%

Thermodynamic Analysis :

  • Dehydrobromination is exothermic (ΔH = −58 kJ/mol) with an activation energy of 92 kJ/mol .

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

  • Bromine substitution at C-2 enhances binding to kinase targets (IC₅₀ = 0.42 μM vs 1.3 μM for non-brominated analog) .

  • Quinoline N-oxide derivatives show 3× higher solubility while maintaining activity .

Scientific Research Applications

Medicinal Chemistry

2-bromo-N-(quinolin-6-ylmethyl)benzamide has been investigated for its potential therapeutic applications, particularly in cancer treatment. The compound exhibits properties that suggest it may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival pathways.

Case Study:
In a study evaluating the compound's anticancer activity, it was found to inhibit specific cancer cell lines effectively. For instance, when tested against human breast cancer (MCF-7) and liver cancer (HepG2) cells, it demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

The biological implications of this compound extend beyond anticancer properties. Research indicates that it may possess antimicrobial and antiviral activities.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-712.5
AntimicrobialE. coli15.0
AntiviralInfluenza A10.0

Chemical Synthesis Applications

In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological properties.

Example:
The bromine atom in the structure can be substituted with other functional groups, facilitating the synthesis of novel compounds with potentially improved efficacy against various diseases.

Mechanism of Action

The mechanism of action of 2-bromo-N-(quinolin-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinolin-6-ylmethyl group can interact with DNA or proteins, leading to the inhibition of key biological processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzamide derivatives are highly dependent on substituents and heterocyclic appendages. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications Reference
2-Bromo-N-(quinolin-6-ylmethyl)benzamide Br at C2 (benzamide), quinolin-6-ylmethyl C₁₇H₁₃BrN₂O 357.20 Suzuki coupling precursor, kinase studies
5-Bromo-2-hydroxy-N-(quinolin-6-ylmethyl)benzamide (YP3) OH at C5 (benzamide), Br at C2 C₁₇H₁₃BrN₂O₂ 357.20 Ligand in crystallography studies
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide Br at C4, F at C3 (benzamide), pyridinyl C₁₃H₁₀BrFN₂O 309.14 Intermediate in antitumor agents
2-Bromo-N-(tert-butyl)benzamide Br at C2 (benzamide), tert-butyl group C₁₁H₁₄BrNO 272.14 High enantioselectivity in Suzuki coupling (87% ee)
Capmatinib (2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide) F at C2, imidazo-triazine, quinolinylmethyl C₂₃H₁₇FN₈O 453.43 FDA-approved c-Met inhibitor
Key Observations:
  • Substituent Effects: Bromine at the 2-position (as in the target compound) enhances electrophilicity for cross-coupling reactions, whereas fluorine (e.g., in Capmatinib) improves metabolic stability and target binding . The quinolin-6-ylmethyl group in both the target compound and Capmatinib facilitates interactions with hydrophobic pockets in kinase domains, though Capmatinib’s imidazo-triazine ring confers higher specificity for c-Met .
  • Synthetic Utility: 2-Bromo-N-(tert-butyl)benzamide achieves 87% ee in asymmetric Suzuki-Miyaura coupling, outperforming analogs with smaller substituents (e.g., Weinreb amide: 80% ee). The bulkier cumyl group further increases selectivity to 93% ee, suggesting that the quinolinylmethyl group in the target compound may similarly influence reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(quinolin-6-ylmethyl)benzamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) bromination of the benzamide precursor followed by (2) coupling with quinoline-6-methylamine. Column chromatography (silica gel, pet. ether/acetone 4:1) is critical for purification, yielding ~69% purity . To optimize purity, monitor reaction intermediates via TLC and employ gradient elution during chromatography. Steric hindrance from the bromo substituent may require extended reaction times (e.g., 22–24 hours at 60°C) .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . For solution-phase analysis, combine 1H^1H/13C^13C NMR (DMSO-d6) to confirm aromatic proton environments and carbonyl resonance. IR spectroscopy (ATR mode) can validate amide C=O stretching (~1632 cm1^{-1}) and Br-related vibrations . Mass spectrometry (ESI–MS) confirms molecular weight (e.g., m/z 379.2 [M+H]+^+) .

Q. What computational methods are suitable for predicting electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms provides accurate HOMO-LUMO gaps and electrostatic potential maps. Basis sets like 6-31G(d,p) are recommended for geometry optimization . For correlation energy, the Colle-Salvetti formula adapted to DFT can model electron density distribution .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data on electron distribution?

  • Methodological Answer : Cross-validate results using multiple methods. For example, if DFT predicts electron-deficient quinoline rings but XRD shows planar geometry, re-examine basis set limitations (e.g., add polarization/diffuse functions) or consider solvent effects in computations . Experimental X-ray charge density analysis (e.g., using ORTEP-III) can provide empirical electron density maps .

Q. What strategies enhance the compound’s bioactivity in kinase inhibition studies?

  • Methodological Answer : Modify substituents to improve binding affinity. For example, replacing the bromo group with a hydroxy group (as in 5-bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide) increases hydrogen bonding with kinase active sites . Pair this with molecular docking (AutoDock Vina) using c-Met crystal structures (PDB: 5XYZ) to validate binding poses .

Q. How to design experiments to quantify stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours. For photostability, expose to UV light (254 nm) and track bromo-substituent loss via LC-MS . Compare half-lives with analogs (e.g., 2-fluoro derivatives) to identify structure-stability relationships .

Q. What analytical methods detect trace impurities in synthesized batches?

  • Methodological Answer : Use UPLC-QTOF-MS with a HILIC column to separate polar byproducts (e.g., unreacted quinoline intermediates). For halogenated impurities, employ 81Br^81Br-NMR (if accessible) or ICP-MS for bromine quantification. Limit of detection (LOD) < 0.1% can be achieved .

Key Considerations for Researchers

  • Synthesis : Prioritize steric and electronic effects of the bromo group; optimize coupling conditions (e.g., DMF as solvent, 60°C) .
  • Characterization : Cross-reference SC-XRD (SHELXL) with DFT geometries to validate intramolecular interactions .
  • Biological Assays : Use structure-activity relationship (SAR) models to guide substituent modifications for target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.